

# "methyl trifluoroacetate physical properties boiling point density"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Methyl trifluoroacetate*

Cat. No.: *B1584507*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Methyl Trifluoroacetate**

## Abstract

**Methyl trifluoroacetate** (MTFA), with CAS Number 431-47-0, is a pivotal reagent and building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.<sup>[1]</sup> Its utility stems from the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides an in-depth analysis of two core physical properties of MTFA: its boiling point and density. We will explore the molecular underpinnings of these characteristics, present standardized methodologies for their accurate determination, and discuss their practical implications for laboratory and industrial applications. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of MTFA for process design, reaction optimization, and safe handling.

## Introduction to Methyl Trifluoroacetate (MTFA)

**Methyl trifluoroacetate** ( $\text{CF}_3\text{COOCH}_3$ ) is the methyl ester of trifluoroacetic acid. It is a colorless, pungent, and highly flammable liquid that is valued for its ability to act as an efficient trifluoroacetylating agent for amines and amino acids under mild conditions.<sup>[2][3]</sup> The incorporation of a trifluoromethyl ( $-\text{CF}_3$ ) group into organic molecules can dramatically alter their biological and physical properties, including metabolic stability, lipophilicity, and binding affinity. This makes MTFA an indispensable tool in the synthesis of fluorinated compounds for drug discovery and materials science.<sup>[1]</sup>

A thorough understanding of its physical properties is paramount for its effective and safe use. The boiling point dictates purification strategies (e.g., distillation) and reaction temperature control, while density is critical for mass-to-volume conversions in process scale-up and formulation.

## Core Physical Properties of Methyl Trifluoroacetate

The defining physical characteristics of MTFA are collated from various authoritative sources. These values represent the foundation for designing experimental and industrial processes involving this compound.

| Property         | Value                      | Notes                             | Source(s)    |
|------------------|----------------------------|-----------------------------------|--------------|
| Boiling Point    | 43 - 44 °C                 | At standard atmospheric pressure. | [1][2][4][5] |
| Density          | 1.273 g/mL                 | at 25 °C                          | [3][5][6][7] |
| 1.283 g/mL       | Temperature not specified. | [2]                               |              |
| 1.29 g/mL        | Temperature not specified. | [1]                               |              |
| Molecular Weight | 128.05 g/mol               | [1][2]                            |              |
| Melting Point    | -78 °C                     | [1][2][3][4]                      |              |
| Refractive Index | n <sub>20/D</sub> 1.291    | at 20 °C                          | [3][5][6][7] |
| Vapor Pressure   | 5.77 psi (397.8 hPa)       | at 20 °C                          | [3][5]       |
| Flash Point      | -18 °C to -20 °C           | Closed cup.                       | [2][4][7]    |
| Water Solubility | 8 g/L                      | Slightly soluble.                 | [5][8]       |

## In-Depth Analysis of Key Properties

### Boiling Point: The Impact of Fluorination

**Methyl trifluoroacetate** has a boiling point of 43-44 °C.[2] This relatively low boiling point is a direct consequence of its molecular structure and the nature of its intermolecular forces.

- Causality and Expertise: Unlike its non-fluorinated analog, methyl acetate (b.p. 57 °C), MTFA has a lower boiling point despite its significantly higher molecular weight (128.05 g/mol vs. 74.08 g/mol). This counterintuitive observation is explained by the nature of the intermolecular forces. The three highly electronegative fluorine atoms create a strong dipole within the  $-CF_3$  group. However, the compact and symmetric nature of the fluorine atoms limits their ability to form strong, sustained intermolecular dipole-dipole interactions compared to the hydrogen bonding potential in other molecules of similar size. The dominant forces are weaker van der Waals forces, leading to a high vapor pressure and low boiling point.[3][5] This volatility is a critical consideration for its storage and handling, necessitating well-sealed containers and controlled temperatures.[5][8]

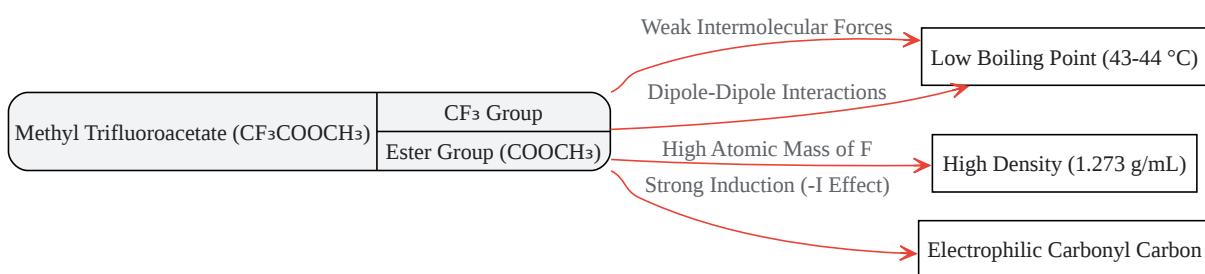
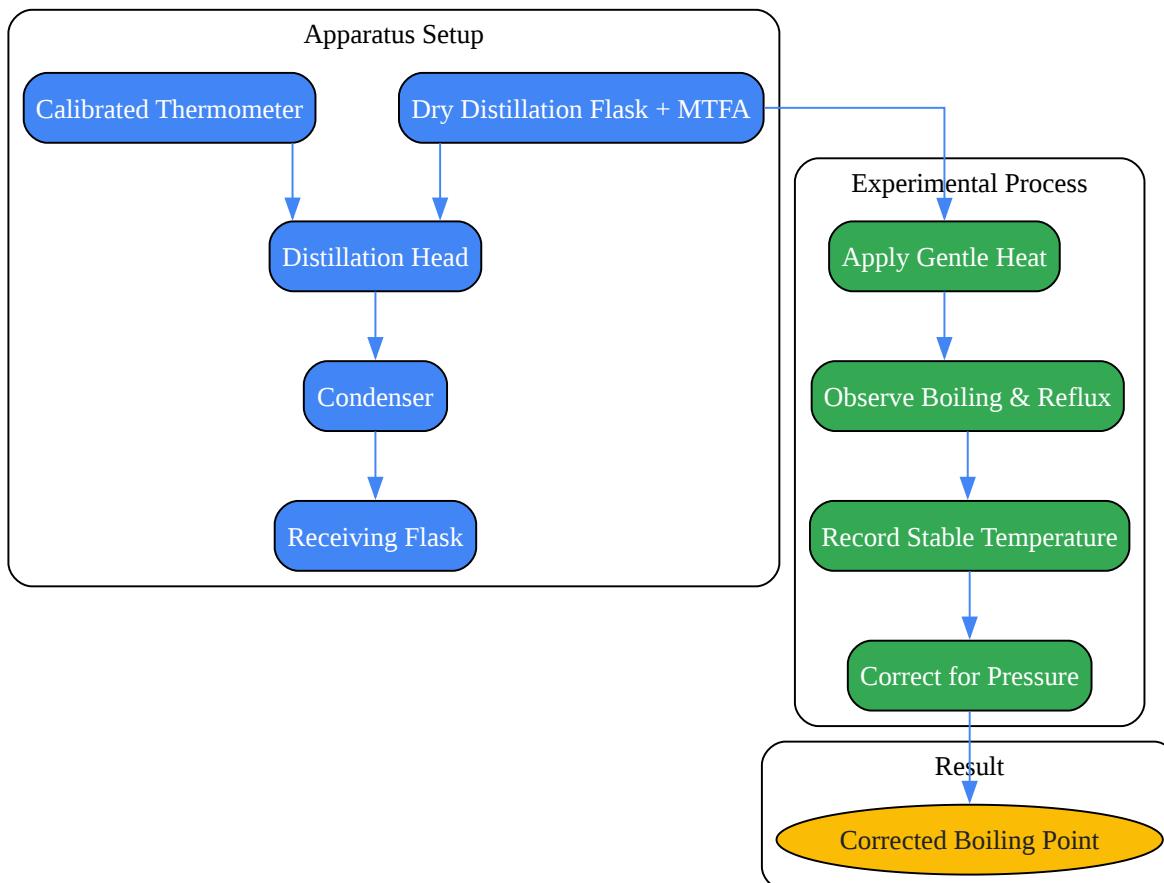
## Density: Mass in a Given Volume

The density of MTFA is consistently reported as 1.273 g/mL at 25 °C.[3][5][6][7] This value is substantially higher than that of methyl acetate (~0.93 g/mL).

- Causality and Expertise: The high density is primarily attributed to the high atomic mass of fluorine (19.00 amu) compared to hydrogen (1.01 amu). Replacing three hydrogen atoms with three fluorine atoms adds significant mass to the molecule without a proportional increase in molecular volume. This results in a more compact, mass-dense molecule, a crucial factor for reactor volume calculations and solvent selection in industrial settings.

## Experimental Determination Protocols

To ensure data integrity and reproducibility, the physical properties of MTFA must be determined using standardized, self-validating methods. Given its volatile, flammable, and corrosive nature, specific precautions are mandatory.[2][9][10]



### Protocol: Boiling Point Determination by Distillation (Macroscale)

This protocol is adapted from standard methods for volatile liquids and ensures accuracy through temperature and pressure equilibrium.

**Objective:** To determine the boiling point of MTFA at atmospheric pressure.

**Methodology:**

- Apparatus Setup: Assemble a standard distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a port for a calibrated thermometer, a condenser, and a receiving flask. Ensure all glassware is oven-dried to mitigate the compound's moisture sensitivity.[\[2\]](#)[\[5\]](#)
- Sample Preparation: Add 15-20 mL of **methyl trifluoroacetate** to the distillation flask along with a few boiling chips to ensure smooth boiling.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
- Heating: Gently heat the flask using a water bath or heating mantle.
- Data Collection: Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. The stable temperature at which the liquid distills is the boiling point.
- Validation: Record the ambient atmospheric pressure. If it deviates from standard pressure (760 mmHg), apply a pressure correction using the Clausius-Clapeyron relation or a standard nomograph.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. Methyl trifluoroacetate, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Methyl trifluoroacetate | 431-47-0 [chemicalbook.com]
- 4. Methyl Trifluoroacetate | 431-47-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chembk.com [chembk.com]
- 6. Methyl trifluoroacetate 99 431-47-0 [sigmaaldrich.com]
- 7. Methyl trifluoroacetate 99 431-47-0 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. sumchemicals.com [sumchemicals.com]
- 10. Methyl trifluoroacetate | C3H3F3O2 | CID 9893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["methyl trifluoroacetate physical properties boiling point density"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584507#methyl-trifluoroacetate-physical-properties-boiling-point-density>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)